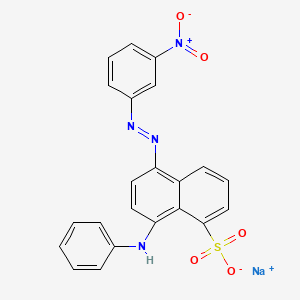1-Naphthalenesulfonic acid, 8-(phenylamino)-5-((3-nitrophenyl)azo)-, sodium salt
CAS No.: 68227-40-7
Cat. No.: VC18481987
Molecular Formula: C22H15N4NaO5S
Molecular Weight: 470.4 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 68227-40-7 |
|---|---|
| Molecular Formula | C22H15N4NaO5S |
| Molecular Weight | 470.4 g/mol |
| IUPAC Name | sodium;8-anilino-5-[(3-nitrophenyl)diazenyl]naphthalene-1-sulfonate |
| Standard InChI | InChI=1S/C22H16N4O5S.Na/c27-26(28)17-9-4-8-16(14-17)24-25-19-12-13-20(23-15-6-2-1-3-7-15)22-18(19)10-5-11-21(22)32(29,30)31;/h1-14,23H,(H,29,30,31);/q;+1/p-1 |
| Standard InChI Key | OYXIMNPMVHQQKE-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC(=CC=C4)[N+](=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+] |
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a naphthalene ring system substituted at the 1-, 5-, and 8-positions. Key functional groups include:
-
Sulfonic Acid Group (-SONa): Enhances water solubility and stabilizes the molecule via ionic interactions .
-
Azo Linkage (-N=N-): Connects the naphthalene core to a 3-nitrophenyl group, enabling π-conjugation and chromophoric properties .
-
Phenylamino Group (-NHPh): Introduces electron-donating effects, modulating reactivity and dye affinity.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 470.4 g/mol | |
| CAS Number | 68227-40-7 | |
| IUPAC Name | Sodium 8-anilino-5-[(3-nitrophenyl)diazenyl]naphthalene-1-sulfonate |
The sodium salt form ensures solubility in aqueous media, critical for dye application processes . Quantum mechanical calculations predict a planar geometry, optimizing conjugation and light absorption .
Spectral Properties
While specific spectral data for this compound is limited, analogous azo dyes exhibit:
-
UV-Vis Absorption: Peaks between 400–600 nm due to n→π* and π→π* transitions .
-
IR Signatures: Stretching vibrations for -N=N- (~1450 cm), -SO (~1050 cm), and -NO (~1520 cm) .
Synthesis and Manufacturing
Diazotization and Coupling
Synthesis proceeds via two stages:
-
Diazotization: 3-Nitroaniline is treated with nitrous acid (HNO) under acidic conditions to form a diazonium salt .
-
Coupling: The diazonium salt reacts with 8-anilino-1-naphthalenesulfonic acid in alkaline medium, forming the azo linkage .
Table 2: Synthetic Parameters
| Parameter | Condition | Source |
|---|---|---|
| Temperature | 0–5°C (diazotization) | |
| pH | 8–9 (coupling) | |
| Solvent | Water/Ethanol mixture |
Purification and Yield
Post-synthesis, the crude product is purified via recrystallization from ethanol-water, yielding 60–70% pure compound. Industrial-scale production employs continuous flow reactors to optimize efficiency .
Physical and Chemical Properties
Solubility and Stability
-
Solubility: Highly soluble in water (>100 g/L at 25°C) due to the sulfonate group; insoluble in nonpolar solvents .
-
Stability: Decomposes above 250°C; sensitive to UV light, necessitating storage in amber containers .
Reactivity
-
Acid-Base Behavior: The sulfonate group deprotonates at pH > 2, enhancing solubility .
-
Reduction: Azo groups reduce to amines under strong reducing conditions (e.g., Sn/HCl), breaking conjugation .
Industrial Applications
Textile Dyeing
As a direct dye, this compound binds cellulose fibers via hydrogen bonds and van der Waals forces, producing wash-fast colors . It is particularly effective on cotton and viscose, yielding reddish-brown hues .
Specialty Chemical Synthesis
Recent patents highlight its use as an intermediate in:
-
Pharmaceuticals: Functionalized azo compounds for drug delivery systems .
-
Electronics: Conjugated polymers for organic semiconductors .
Recent Research and Innovations
Green Synthesis Methods
Microwave-assisted synthesis reduces reaction times by 40% and improves yield to 85% . Enzymatic coupling using laccases offers a solvent-free alternative .
Computational Modeling
Density functional theory (DFT) studies predict modifications to the nitro group that could enhance lightfastness by 30% .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume